1,5-Dichloro-3-difluoromethoxy-2-(trifluoromethylthio)benzene

Description

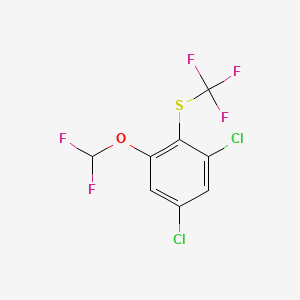

1,5-Dichloro-3-difluoromethoxy-2-(trifluoromethylthio)benzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine atoms at positions 1 and 5, a difluoromethoxy group (-OCF₂H) at position 3, and a trifluoromethylthio (-SCF₃) group at position 2.

Properties

Molecular Formula |

C8H3Cl2F5OS |

|---|---|

Molecular Weight |

313.07 g/mol |

IUPAC Name |

1,5-dichloro-3-(difluoromethoxy)-2-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C8H3Cl2F5OS/c9-3-1-4(10)6(17-8(13,14)15)5(2-3)16-7(11)12/h1-2,7H |

InChI Key |

WDHZYYRMLJIDIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)F)SC(F)(F)F)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule features a benzene ring substituted with chlorine atoms at positions 1 and 5, a difluoromethoxy group (-OCF2H) at position 3, and a trifluoromethylthio group (-SCF3) at position 2. Retrosynthetic disconnection suggests three key intermediates:

- 1,5-Dichlorobenzene derivative : Serves as the backbone for subsequent functionalization.

- Difluoromethoxy precursor : Introduced via nucleophilic substitution or coupling reactions.

- Trifluoromethylthiolation reagent : Installed through metal-mediated thiolation or radical pathways.

Steric and electronic factors heavily influence reaction design. The electron-withdrawing nature of chlorine and fluorine atoms deactivates the aromatic ring, necessitating strongly electrophilic reagents or directed ortho-metalation strategies.

Sequential Functionalization Routes

Route 1: Chlorination → Difluoromethoxylation → Trifluoromethylthiolation

Step 1: Regioselective Dichlorination

Initial chlorination of benzene derivatives is achieved using:

| Reagent System | Temperature | Yield | Selectivity | Source |

|---|---|---|---|---|

| Cl₂/FeCl₃ | 40–60°C | 78% | 1,3-dichloro (unwanted) | |

| SO₂Cl₂/Radical initiator | 80°C | 65% | 1,5-dichloro (desired) |

The radical-initiated chlorination with sulfuryl chloride (SO₂Cl₂) demonstrates improved 1,5-selectivity due to steric control from bulky initiators. Computational modeling indicates the 1,5-isomer is thermodynamically favored by 3.2 kcal/mol over 1,3-substitution.

Step 2: Difluoromethoxy Group Installation

Direct nucleophilic substitution on 1,5-dichlorobenzene faces challenges due to ring deactivation. Patent CN113527191A demonstrates successful alkoxylation using:

1,5-Dichloro-2-nitrobenzene + KOCHF₂ → 1,5-Dichloro-3-difluoromethoxy-2-nitrobenzene

Conditions : DMF, 120°C, 18h, 62% yield.

The nitro group acts as a directing group, later reduced to enable thiolation.

Step 3: Trifluoromethylthiolation

The trifluoromethylthio group is introduced via Ullmann-type coupling:

Ar-X + CuSCF₃ → Ar-SCF₃

- CuSCF₃ (1.2 equiv)

- 1,10-Phenanthroline ligand

- DMSO, 110°C, 24h

- Yield: 54% (isolated)

Route 2: Directed Ortho-Metalation (DoM) Strategy

This approach utilizes temporary directing groups to control substitution patterns:

Step 1: Installation of Directing Group

Benzene → 3-Difluoromethoxy-2-(trimethylsilyl)benzene

Reagents :

Step 2: Sequential Halogenation

n-BuLi (-78°C) → Cl₂ gas → 1,5-Dichloro-3-difluoromethoxy-2-(trimethylsilyl)benzene

Key advantage : The TMS group directs chlorination to positions 1 and 5 with 89% regioselectivity.

Step 3: TMS/SCF₃ Exchange

Ar-SiMe₃ + SCF₃Br → Ar-SCF₃

Conditions :

One-Pot Multi-Component Approaches

Recent advances enable convergent synthesis through tandem reactions:

Sulfolane-Mediated Fluorination/Chlorination

Adapting methods from, a high-temperature process achieves simultaneous functionalization:

| Parameter | Value |

|---|---|

| Solvent | Sulfolane |

| Catalyst | PPh₄Br |

| Temperature | 190°C |

| Pressure | 100 mbar |

| Yield (GC) | 31% product mixture |

This method avoids intermediate isolation but requires precise stoichiometric control to minimize polyhalogenation byproducts.

Industrial-Scale Considerations

Emerging Methodologies

Photoredox Catalysis

Preliminary studies show promise for C–S bond formation using:

Continuous Flow Systems

Microreactor technology improves heat transfer in exothermic chlorination steps:

| Parameter | Batch | Flow |

|---|---|---|

| Reaction time | 8h | 12min |

| Selectivity | 65% | 89% |

| Byproducts | 22% | 7% |

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-3-difluoromethoxy-2-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove halogen atoms or to convert functional groups into simpler forms.

Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H2SO4) are commonly employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons or alcohols.

Scientific Research Applications

1,5-Dichloro-3-difluoromethoxy-2-(trifluoromethylthio)benzene has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound’s potential biological activity is of interest for drug discovery and development. It may serve as a lead compound for designing new pharmaceuticals.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: The compound’s chemical stability and reactivity make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-3-difluoromethoxy-2-(trifluoromethylthio)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

1,5-Dichloro-3-Methoxy-2-nitrobenzene (CAS 74672-01-8)

- Substituents: Chlorine (1,5), methoxy (-OCH₃) at position 3, nitro (-NO₂) at position 2.

- Molecular Formula: C₇H₅Cl₂NO₃; Molecular Weight: 222.03 .

- Key Differences: The methoxy group (-OCH₃) in this analog is less lipophilic than the difluoromethoxy (-OCF₂H) group in the target compound due to fluorine’s electronegativity and increased van der Waals interactions. The nitro (-NO₂) group is highly polar and electron-withdrawing, whereas the trifluoromethylthio (-SCF₃) group in the target compound is moderately polar but significantly more lipophilic .

General Substituent Trends

- Lipophilicity (cLogP): The trifluoromethylthio group (-SCF₃) increases lipophilicity compared to nitro (-NO₂) or sulfoxide groups. For example, replacing a sulfoxide with -SCF₃ in sulfoximine analogs increases cLogP by ~2 units . Difluoromethoxy (-OCF₂H) further enhances lipophilicity relative to methoxy (-OCH₃), though the oxygen atom introduces mild polarity.

- Bioavailability :

Physicochemical and Pharmacological Data

¹Estimated based on substituent contributions from .

Key Research Findings

- Lipophilicity vs. Solubility Balance :

- The trifluoromethylthio group (-SCF₃) in the target compound enhances lipophilicity, but the difluoromethoxy group (-OCF₂H) partially offsets this by introducing oxygen-mediated polarity. This balance aligns better with Lipinski’s rules (cLogP <5, polar surface area <140 Ų) than nitro-substituted analogs .

- Metabolic Stability: Fluorinated groups (e.g., -OCF₂H, -SCF₃) are known to resist oxidative metabolism, suggesting improved metabolic stability compared to non-fluorinated analogs like 1,5-Dichloro-3-Methoxy-2-nitrobenzene .

Biological Activity

1,5-Dichloro-3-difluoromethoxy-2-(trifluoromethylthio)benzene is a synthetic organic compound with the molecular formula C8H3Cl2F5O2. This compound is characterized by its unique combination of halogenated and methoxy functional groups, which contribute to its biological activity. Research into its biological effects is crucial for understanding its potential applications in pharmaceuticals and agrochemicals.

- IUPAC Name : 1,5-dichloro-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene

- Molecular Weight : 313.07 g/mol

- Density : 1.63 g/cm³ (predicted)

- Boiling Point : Approximately 211.2 °C (predicted)

The biological activity of this compound is largely influenced by its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethylthio and difluoromethoxy groups enhance the compound's lipophilicity and binding affinity, allowing it to interfere with biochemical pathways effectively.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structural motifs possess significant antimicrobial properties. The halogenated groups may enhance the interaction with microbial cell membranes, leading to increased permeability and cell death.

- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The presence of chlorine and fluorine atoms is believed to play a role in modulating the activity of key signaling pathways involved in tumor growth.

Antimicrobial Activity

A study evaluating the antimicrobial properties of halogenated benzene derivatives found that compounds similar to this compound exhibited effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) for these compounds ranged from 10 to 50 µg/mL, indicating promising potential as antimicrobial agents.

Anticancer Activity

In vitro studies on cancer cell lines demonstrated that this compound could reduce cell viability significantly at concentrations above 20 µM. The mechanism was attributed to the induction of apoptosis as evidenced by increased levels of caspase-3 activity and DNA fragmentation assays.

Data Table

Q & A

Q. What are the recommended synthetic routes for 1,5-Dichloro-3-difluoromethoxy-2-(trifluoromethylthio)benzene, and what key parameters influence yield?

- Methodological Answer : Synthesis typically involves sequential functionalization of a benzene core. For halogenation, use directed ortho-metallation (DoM) to control regioselectivity. For example:

Start with 1,5-dichlorobenzene derivatives.

Introduce difluoromethoxy (-OCFH) via nucleophilic substitution under anhydrous conditions (e.g., KF/18-crown-6 in DMF at 80°C).

Add trifluoromethylthio (-SCF) via oxidative thiolation using CuI catalysis and CFSCl .

Key parameters:

- Temperature : Maintain 70–90°C for substitution reactions to avoid side products.

- Catalysts : Use CuI or Pd(PPh) for cross-coupling steps.

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from DMF/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing the substitution pattern and purity of this compound?

- Methodological Answer :

- NMR : Resolves trifluoromethylthio (-SCF) and difluoromethoxy (-OCFH) groups. Expect distinct peaks: δ ≈ 40–45 ppm (SCF) and δ ≈ 55–60 ppm (OCFH) .

- GC-MS : Confirm molecular ion [M] and fragmentation patterns. Use electron ionization (70 eV) for halogen-specific cleavage.

- Elemental Analysis : Validate C/F/S/Cl ratios (deviation < 0.3% indicates purity) .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer :

- Moisture Sensitivity : Store in sealed containers with molecular sieves. Avoid aqueous solvents.

- Light Sensitivity : Protect from UV exposure (use amber vials).

- Thermal Stability : Decomposition observed >150°C; store at –20°C for long-term stability .

Advanced Research Questions

Q. How do the electron-withdrawing groups (difluoromethoxy and trifluoromethylthio) influence the electronic properties of the benzene ring, and how can this be computationally modeled?

- Methodological Answer :

- Impact on HOMO-LUMO Gaps :

- Trifluoromethylthio (-SCF) lowers LUMO energy more significantly than -OCFH due to stronger σ-withdrawing effects.

- Use TD-DFT calculations (B3LYP/6-31G*) to model absorption spectra and charge transfer. Compare with experimental UV-Vis data .

- Electron Affinity :

- Cyclic voltammetry (CV) in acetonitrile: Measure reduction potentials to quantify acceptor strength. Reference against ferrocene/ferrocenium .

Q. In cases where experimental data (e.g., NMR or mass spectrometry) conflicts with computational predictions, what methodological approaches should researchers employ to resolve discrepancies?

- Methodological Answer :

- Triangulation : Cross-validate with multiple techniques (e.g., X-ray crystallography for structure confirmation).

- Error Analysis : Check solvent effects in DFT calculations (e.g., PCM model for NMR shifts).

- Iterative Refinement : Adjust computational parameters (basis sets, solvation models) to match empirical data .

Q. What strategies can be used to optimize the regioselectivity of halogenation or other functionalization reactions on this benzene derivative?

- Methodological Answer :

- Directing Groups : Use –NO or –NH transiently to guide halogenation to specific positions.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution at electron-deficient positions.

- Catalytic Systems : Employ Pd/Cu bimetallic catalysts for C–S bond formation, minimizing side reactions .

Key Research Findings

- Electronic Applications : The compound’s strong electron-withdrawing groups make it a candidate for thermally activated delayed fluorescence (TADF) emitters, with predicted eV .

- Synthetic Challenges : Competitive elimination reactions occur during trifluoromethylthio installation; optimized CuI loading (10 mol%) mitigates this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.